molecular formula C7Br5N B14431829 Pentabromobenzonitrile CAS No. 79415-42-2

Pentabromobenzonitrile

Katalognummer: B14431829
CAS-Nummer: 79415-42-2
Molekulargewicht: 497.60 g/mol
InChI-Schlüssel: VNUFYOSTQUKXTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentabromobenzonitrile is an organic compound with the chemical formula C7Br5N. It is a derivative of benzonitrile where five hydrogen atoms on the benzene ring are replaced by bromine atoms. This compound is known for its high bromine content, making it useful in various applications, particularly in the field of flame retardants.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentabromobenzonitrile can be synthesized through the bromination of benzonitrile. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with cooling systems to manage the exothermic nature of the bromination reaction. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pentabromobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine atoms, it can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: It can undergo oxidation under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various substituted benzonitriles.

    Reduction: Formation of less brominated benzonitriles.

    Oxidation: Formation of benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pentabromobenzonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other brominated compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Wirkmechanismus

The mechanism of action of pentabromobenzonitrile involves its interaction with various molecular targets. The bromine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetrabromobenzonitrile: Contains four bromine atoms instead of five.

    Hexabromobenzene: Contains six bromine atoms but lacks the nitrile group.

    Pentachlorobenzonitrile: Contains chlorine atoms instead of bromine.

Uniqueness

Pentabromobenzonitrile is unique due to its high bromine content and the presence of a nitrile group. This combination of features makes it particularly effective as a flame retardant and useful in various chemical syntheses.

Eigenschaften

CAS-Nummer

79415-42-2

Molekularformel

C7Br5N

Molekulargewicht

497.60 g/mol

IUPAC-Name

2,3,4,5,6-pentabromobenzonitrile

InChI

InChI=1S/C7Br5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10

InChI-Schlüssel

VNUFYOSTQUKXTM-UHFFFAOYSA-N

Kanonische SMILES

C(#N)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.